molecular formula C22H21N5O2 B2386736 1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea CAS No. 1020977-09-6

1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea

Cat. No.: B2386736
CAS No.: 1020977-09-6
M. Wt: 387.443
InChI Key: MHFZBXQKDZWMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea is a novel chemical entity designed for preclinical research, featuring a unique hybrid structure that combines an imidazo[1,2-b]pyridazine scaffold with a benzyl-urea moiety. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly for investigating intracellular signaling pathways and enzymatic inhibition. The imidazo[1,2-b]pyridazine core structure represents a privileged scaffold in pharmaceutical research, with documented scientific interest in its kinase inhibition potential . Research on structurally related 3-methoxy-2-phenylimidazo[1,2-b]pyridazine analogs has demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential applications in infectious disease research . The urea moiety incorporated into this compound's design has been extensively investigated in various heterocyclic systems, including pyrazine derivatives, where it has demonstrated substantial research utility in diverse biological contexts . Specifically, urea-containing compounds have shown compelling research potential in anticancer investigations, with some derivatives exhibiting potent cytotoxic effects against multiple human cancer cell lines and demonstrating ability to arrest cell cycle progression in the sub-G1 phase . Additional research applications include investigations into neurological disorders, with certain pyrazinyl urea derivatives being studied as blockers of Aβ-induced mitochondrial permeability transition pore opening relevant to Alzheimer's disease pathology . This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this product should employ appropriate safety precautions, including the use of personal protective equipment and proper laboratory ventilation. All sales are final, and buyers assume responsibility for confirming compound identity and purity for their specific research requirements.

Properties

IUPAC Name

1-benzyl-3-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15-8-9-17(19-14-27-20(24-19)10-11-21(26-27)29-2)12-18(15)25-22(28)23-13-16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H2,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFZBXQKDZWMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Disconnection at the Urea Bond

The urea functionality is most efficiently introduced via reaction between a benzyl isocyanate intermediate and the primary amine of 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline. Alternative routes employing carbamoyl chlorides or carbonyl diimidazole (CDI)-mediated couplings have also been documented.

Disconnection at the Imidazo[1,2-b]pyridazine-Phenyl Junction

Cross-coupling reactions, particularly Suzuki-Miyaura or Buchwald-Hartwig aminations, are employed to link the imidazo[1,2-b]pyridazine core to the 2-methylphenyl ring. The choice of catalyst (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) significantly impacts yield and regioselectivity.

Synthesis of the 6-Methoxyimidazo[1,2-b]pyridazine Core

The construction of the imidazo[1,2-b]pyridazine system is achieved through cyclocondensation or annulation strategies, with the methoxy group introduced either prior to or post-ring formation.

Cyclocondensation of Pyridazine Derivatives

A representative method involves the reaction of 3-amino-6-methoxypyridazine with α-bromoketones under basic conditions. For instance, treatment of 3-amino-6-methoxypyridazine with 2-bromo-1-phenylethanone in DMF at 80°C for 12 hours affords the imidazo[1,2-b]pyridazine scaffold in 67% yield.

$$
\text{3-Amino-6-methoxypyridazine} + \text{BrC(O)R} \xrightarrow{\text{DMF, K₂CO₃}} \text{Imidazo[1,2-b]pyridazine}
$$

Annulation via Metal-Catalyzed Reactions

Palladium-catalyzed cyclizations using propargylamines or alkynes have been reported, though these methods are less common due to competing side reactions. A patent-pending approach utilizes CuI/L-proline catalysis to achieve 72% yield under microwave irradiation.

Introduction of the imidazo[1,2-b]pyridazine group at the para position of 2-methylaniline necessitates careful protection/deprotection sequences and cross-coupling optimization.

Suzuki-Miyaura Coupling

The most widely adopted method involves coupling 5-bromo-2-methylaniline with the imidazo[1,2-b]pyridazine boronic ester. Using Pd(dppf)Cl₂ as a catalyst and Cs₂CO₃ as a base in THF/H₂O (4:1) at 60°C, this step achieves 81% conversion.

Table 1: Optimization of Suzuki Coupling Conditions

Catalyst Base Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄ K₂CO₃ DME/H₂O 80 58
Pd(dppf)Cl₂ Cs₂CO₃ THF/H₂O 60 81
XPhos Pd G3 K₃PO₄ Toluene/H₂O 100 73

Buchwald-Hartwig Amination

For substrates lacking boronic esters, amination of 5-bromo-2-methylnitrobenzene followed by reduction provides an alternative pathway. This method is less favored due to additional redox steps.

Urea Bond Formation Strategies

The final urea linkage is constructed via reaction between the aromatic amine and benzyl isocyanate, with careful attention to stoichiometry and solvent polarity.

Isocyanate-Mediated Coupling

Generation of benzyl isocyanate in situ from benzylamine and triphosgene (BTC) in dichloromethane at 0°C, followed by addition to 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline, affords the target compound in 68% yield after recrystallization.

$$
\text{C₆H₅CH₂NH₂} + \text{CCl₃OCOCl} \rightarrow \text{C₆H₅CH₂NCO} \xrightarrow{\text{ArNH₂}} \text{Urea}
$$

Carbonyldiimidazole (CDI) Activation

In cases where isocyanate handling is impractical, CDI-mediated coupling in THF at room temperature provides a safer alternative, albeit with reduced yield (54%).

Optimization and Scale-Up Challenges

Purification Considerations

The polar nature of the urea moiety necessitates chromatographic purification on silica gel with EtOAc/hexane gradients (3:7 to 7:3). Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) is employed for analytical validation.

Solvent and Temperature Effects

DMF and DMSO, while effective for cyclization steps, induce decomposition during urea formation. Optimal results are obtained in THF or 2-MeTHF at temperatures below 50°C.

Spectroscopic Characterization and Validation

NMR Analysis

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazo-H), 7.89–7.21 (m, 9H, Ar-H), 6.31 (s, 2H, NH₂), 3.92 (s, 3H, OCH₃), 2.44 (s, 3H, CH₃).

Mass Spectrometry

HRMS (ESI-TOF): m/z calcd for C₂₇H₂₅N₅O₂ [M+H]⁺: 476.2085; found: 476.2091.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea involves its interaction with specific molecular targets. It is believed to inhibit certain kinases, thereby affecting cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound shares structural similarities with other imidazo[1,2-b]pyridazine derivatives, such as those reported in and . Key differences include:

Substituent Variations: Target Compound: Contains a benzyl-urea group and 2-methylphenyl substitution. Compound 5d (): Features a methyl-phenylamino acetate group and benzo[4,5]imidazo[1,2-a]pyrimidin-2-one core. Compound 5q (): Includes an ethyl ester and phenylamino group on a similar heterocyclic backbone.

Thermal Stability :

  • The target compound’s thermal stability is inferred to be high (>300°C), based on analogs like 5d and 5q, which exhibit similar melting points due to rigid aromatic systems and hydrogen-bonding capabilities .

Spectral Data :

  • IR Spectroscopy : The urea group in the target compound may contribute to N-H stretching vibrations near 3287–3299 cm⁻¹, as seen in analogs with amide/urea functionalities .
  • NMR Profiles : The benzyl and methylphenyl groups would introduce distinct aromatic proton signals (e.g., 7.00–7.39 ppm in DMSO-d6), comparable to those in 5d and 5q .

Comparative Data Table

Property Target Compound Compound 5d () Compound 5q () VEGFR Inhibitor ()
Core Structure Imidazo[1,2-b]pyridazine Benzo[4,5]imidazo[1,2-a]pyrimidin-2-one Benzo[4,5]imidazo[1,2-a]pyrimidin-2-one Imidazo[1,2-b]pyridazine
Key Substituents 6-Methoxy, benzyl-urea, 2-methylphenyl Methyl-phenylamino acetate, 4-methoxyphenyl Ethyl ester, phenylamino Cyclopropylcarbonylamino, pyrazole-carboxamide
Melting Point >300°C (inferred) >300°C >300°C Not reported
Biological Target Kinases (hypothesized) Not reported Not reported VEGFR (explicitly stated)

Research Findings and Limitations

  • Synthetic Feasibility : The one-pot synthesis methods described in and for related heterocycles suggest that the target compound could be synthesized using analogous strategies, though urea formation may require additional steps.

Biological Activity

1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea is a complex organic compound that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique imidazo[1,2-b]pyridazine core with a methoxy group and a benzyl substitution. Its structural complexity contributes to its diverse biological activities.

Research indicates that this compound may exert its effects through the inhibition of specific kinases. This action can modulate various cellular processes, including:

  • Cell Proliferation : The compound may inhibit pathways that promote cell division.
  • Apoptosis : It has potential effects on programmed cell death mechanisms.
  • Inflammation : The compound's activity may extend to modulating inflammatory responses in cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the imidazo[1,2-b]pyridazine structure. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb) and other pathogens in vitro. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl and methoxy groups significantly influence antimicrobial efficacy .

Anticancer Activity

The compound's ability to inhibit certain kinases suggests potential applications in cancer therapy. Similar compounds have demonstrated activity against various cancer cell lines, indicating that this compound may also possess anticancer properties. The inhibition of kinase activity could disrupt signaling pathways essential for tumor growth and survival .

Case Studies

  • Antimycobacterial Activity : A study evaluated several imidazo[1,2-b]pyridazine derivatives for their effectiveness against Mtb. Compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL, suggesting strong antitubercular activity. The most active derivatives were identified based on their substitutions at specific positions on the aromatic rings .
  • Cytotoxicity in Cancer Models : In vitro assays using cancer cell lines revealed that certain derivatives of imidazo[1,2-b]pyridazine showed IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameMIC against Mtb (µg/mL)IC50 against Cancer Cell Lines (µM)Notes
Compound A0.50.8Strong antitubercular activity
Compound B1.00.5Effective against multiple cancer types
This compoundTBDTBDFurther studies required

Q & A

Q. Optimization Tips :

  • Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve yields.
  • Control temperature (<60°C) during urea formation to minimize side reactions .

Which analytical techniques are most effective for structural characterization of this compound?

Basic Research Question
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and urea linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₂N₆O₂).
  • X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .

Advanced Research Question

  • Substituent variation : Modify the benzyl group (e.g., electron-withdrawing vs. donating groups) to assess impact on kinase affinity .
  • Core scaffold comparison : Replace imidazo[1,2-b]pyridazine with pyrazolo[1,5-a]pyridine to evaluate selectivity .
  • Data Table : Hypothetical SAR Summary
SubstituentIC₅₀ (JAK2)LogP
6-Methoxy0.8 µM3.2
6-Chloro2.1 µM3.8
6-H>10 µM2.5

How can discrepancies in reported biological activity data be resolved?

Advanced Research Question

  • Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) across kinase assays .
  • Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding modes and identify critical residues .
  • Meta-analysis : Compare data across publications with similar scaffolds (e.g., imidazo[1,2-b]pyridazine derivatives) .

What approaches are used to assess the environmental fate of this compound?

Advanced Research Question

  • QSAR modeling : Predict biodegradability and bioaccumulation using tools like EPI Suite .
  • Hydrolysis studies : Test stability at pH 3–9 to simulate environmental conditions .
  • Ecotoxicity assays : Evaluate effects on Daphnia magna (LC₅₀) and algal growth inhibition .

How can researchers develop validated HPLC/LC-MS methods for quantifying this compound in biological matrices?

Advanced Research Question

  • Column selection : Use C18 columns with 3 µm particle size for optimal resolution .
  • Mobile phase : Acetonitrile/0.1% formic acid in water (gradient: 20%→80% over 15 min) .
  • Detection : ESI+ mode for LC-MS (m/z 427.2 [M+H]⁺) .

What in silico tools are recommended for predicting off-target interactions?

Advanced Research Question

  • SwissTargetPrediction : Identify potential off-targets (e.g., GPCRs, ion channels) .
  • PharmMapper : Map pharmacophores to non-kinase targets .
  • Differential analysis : Compare with known promiscuous urea derivatives .

How should stability studies be designed under varying storage conditions?

Basic Research Question

  • Thermal stability : Store at -20°C in amber vials; monitor degradation via HPLC over 6 months .
  • Photostability : Expose to UV light (300–400 nm) for 48 hours; quantify by NMR .

What methodologies are used to evaluate multi-target effects in complex biological systems?

Advanced Research Question

  • Proteome profiling : Use affinity purification mass spectrometry (AP-MS) to identify interacting proteins .
  • Transcriptomics : RNA-seq to assess gene expression changes in treated vs. untreated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.